2,5-Dioxopyrrolidin-1-yl nonanoate is a chemical compound with the CAS number 104943-23-9. It is classified as an ester derived from nonanoic acid and 2,5-dioxopyrrolidine. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
2,5-Dioxopyrrolidin-1-yl nonanoate is synthesized from 2,5-dioxopyrrolidine and nonanoic acid. The structure of this compound features a pyrrolidine ring, which contributes to its chemical properties and reactivity. It falls under the category of dioxopyrrolidinyl esters, which are known for their utility in various chemical reactions and applications in pharmaceuticals.
The synthesis of 2,5-dioxopyrrolidin-1-yl nonanoate typically involves the esterification of nonanoic acid with 2,5-dioxopyrrolidine. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide or similar reagents to promote the formation of the ester bond.
The general procedure for synthesizing this compound may include the following steps:
2,5-Dioxopyrrolidin-1-yl nonanoate can participate in various chemical reactions typical for esters. These include:
The mechanism by which 2,5-dioxopyrrolidin-1-yl nonanoate exerts its effects in biological systems is not fully elucidated but may involve interactions with biological membranes or specific receptors due to its structural properties. The presence of the pyrrolidine ring may enhance its ability to penetrate cellular membranes or interact with proteins.
The physical properties of 2,5-dioxopyrrolidin-1-yl nonanoate include:
Chemical properties include its reactivity as an ester, making it suitable for further chemical transformations in organic synthesis.
2,5-Dioxopyrrolidin-1-yl nonanoate finds potential applications in:
Research continues into its specific biological activities and potential therapeutic applications based on its chemical structure and properties .
The structural evolution of pyrrolidine-based esters represents a significant trajectory in medicinal chemistry, beginning with early investigations into N-hydroxysuccinimide (NHS) esters in the mid-20th century. The 2,5-dioxopyrrolidin-1-yl (NHS) group emerged as a cornerstone due to its exceptional reactivity with nucleophiles, particularly primary amines, enabling efficient acyl transfer reactions under physiological conditions. This reactivity was first leveraged in peptide synthesis but rapidly expanded into drug design due to its reliability in forming stable amide bonds. The integration of fatty acid chains, such as nonanoate (C9), arose from systematic explorations into how alkyl chain length influences cellular permeability and metabolic stability. Nonanoate was identified as optimal for balancing lipophilicity and steric effects, allowing enhanced membrane traversal without excessive hydrophobic burden [5].
Early synthetic routes for 2,5-dioxopyrrolidin-1-yl esters relied on classical condensation methods, where carboxylic acids were activated using carbodiimides before NHS ester formation. Advances in catalytic approaches, such as metal-mediated coupling or enzyme-catalyzed esterification, later improved yields and reduced racemization risks. For instance, studies on cholic acid derivatives demonstrated that O-acylation with C4–C16 chains significantly altered bioavailability, with nonanoate (C9) striking a balance between enzymatic stability and tissue penetration . Industrial adoption accelerated in the 2010s, particularly for antibody-drug conjugates (ADCs), where NHS-nonanoate linkers enabled controlled payload release. A landmark study in 2021 highlighted its role in improving monoclonal antibody titers by 1.7-fold in CHO cell cultures through optimized glycan modulation [8].
Key Milestones in Pyrrolidine-Based Ester Development:
Time Period | Innovation | Impact |
---|---|---|
1950s–1960s | NHS ester introduction | Revolutionized peptide coupling chemistry |
1990s–2000s | Fatty acid conjugates (C4–C16) | Enhanced drug delivery via lipophilicity tuning |
2010s–Present | Bioconjugation & ADC applications | Enabled targeted cancer therapies |
Acyloxy derivatives, particularly those incorporating the 2,5-dioxopyrrolidin-1-yl group, serve as versatile molecular tools to refine pharmacokinetic and pharmacodynamic properties. The nonanoate ester exemplifies this by acting as:
Table: Comparative Reactivity and Applications of NHS Esters in Drug Design
NHS Ester Type | Reaction Rate (k, M⁻¹s⁻¹) | Primary Application | Reference |
---|---|---|---|
Nonanoate (C9) | 1.2 × 10³ | Prodrug delivery | |
Azido-PEG₂ | 8.7 × 10² | Protein labeling | [6] |
6-Bromohexanoate | 5.6 × 10² | Linker for alkylation | [5] |
The strategic incorporation of nonanoate’s C9 chain exploits the "Goldilocks zone" of lipophilicity: long enough to resist rapid clearance but short enough to avoid accumulation in adipose tissue. This principle was validated in cholic acid derivatives, where C10 acyl chains maximized intestinal absorption enhancement . Furthermore, NMR studies reveal that the NHS ring’s electron-withdrawing nature polarizes the carbonyl group, increasing electrophilicity by >30% compared to phenyl esters—crucial for efficient in vivo conjugation [5] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1